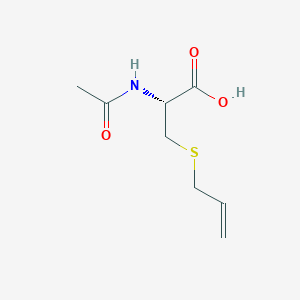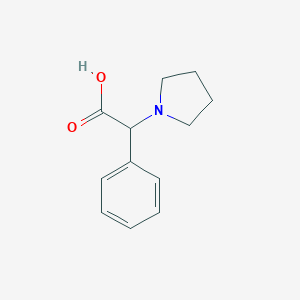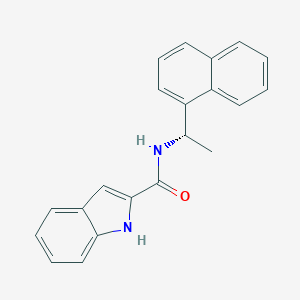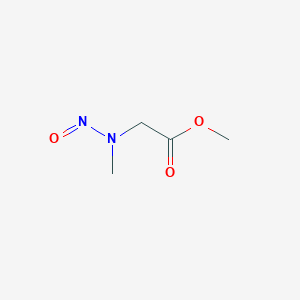
1-(4-metoxifenil)propan-1-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)-1-propanol, also known as p-methoxyphenylpropanol or PMPP, is a chemical compound that belongs to the family of phenylpropanoids. It is a white crystalline powder with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol. PMPP is widely used in the field of scientific research due to its various biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Farmacología: Síntesis de fármacos antihipertensivos
1-(4-metoxifenil)propan-1-ol: se utiliza en la síntesis de urapidil, un fármaco antihipertensivo . Urapidil actúa como un α-bloqueante, disminuyendo la presión arterial sin afectar la frecuencia cardíaca. Puede cruzar la barrera hematoencefálica y activar el receptor 5HT-1A, proporcionando actividad antihipertensiva central. El papel de este compuesto en la síntesis del fármaco destaca su importancia en el desarrollo de tratamientos para la hipertensión.
Síntesis orgánica: Intermediario para moléculas complejas
En química orgánica, This compound sirve como un intermediario versátil. Se utiliza en la preparación de fosfinas terciarias, que son cruciales en la catálisis de metales de transición y la organocatálisis debido a su capacidad para formar complejos estables con metales . La flexibilidad estructural de este compuesto permite la creación de una amplia gama de derivados de fosfina con propiedades variadas.
Ciencia de los materiales: Monómero para ligandos orgánicos porosos
El compuesto es un candidato a monómero para la creación de nuevos ligandos orgánicos porosos. Estos materiales tienen aplicaciones en el almacenamiento de gas, tecnologías de separación y catálisis debido a su alta superficie y estructuras de poro ajustables . El grupo metoxilo en This compound puede influir en la porosidad y funcionalidad de los materiales resultantes.
Química analítica: Estándares cromatográficos
This compound: se utiliza en química analítica como un estándar en el análisis cromatográfico debido a sus propiedades físicas y químicas bien definidas . Su presencia puede ayudar en la calibración de los instrumentos y garantizar la precisión de los métodos analíticos, particularmente en el análisis cualitativo y cuantitativo de mezclas complejas.
Bioquímica: Estudio de reacciones enzimáticas
En bioquímica, este compuesto se puede utilizar para estudiar reacciones enzimáticas que involucran deshidrogenasas de alcohol . Estas enzimas juegan un papel crítico en el metabolismo de los alcoholes en el cuerpo, y This compound puede servir como un sustrato para comprender su cinética y mecanismo de acción.
Usos industriales: Industria de fragancias y sabores
Debido a sus agradables propiedades aromáticas, This compound se utiliza en la industria de las fragancias y los sabores. Se puede incorporar en perfumes, colonias y varios productos alimenticios para impartir un aroma o perfil de sabor específico, mejorando la experiencia sensorial .
Safety and Hazards
1-(4-Methoxyphenyl)-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)-1-propanol. One direction is to further investigate its mechanism of action in order to identify specific targets for drug development. Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884149 | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-60-0 | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethyl-p-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-methoxyphenyl)propan-1-ol in the context of natural product synthesis?
A1: 1-(4-methoxyphenyl)propan-1-ol serves as a key intermediate in the synthesis of anethole [], a flavoring agent found naturally in anise, fennel, and star anise. This compound can be efficiently converted to anethole through a green chemistry approach involving Meerwein-Pondorf-Verley (MPV) reduction followed by dehydration []. This method offers a sustainable alternative to traditional anethole production, which relies heavily on the extraction from natural oils.
Q2: How does the structure of 1-(4-methoxyphenyl)propan-1-ol relate to its potential as a chiral building block?
A2: 1-(4-methoxyphenyl)propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality makes it a valuable starting material for synthesizing enantiomerically pure compounds. Research shows that specific bacteria, like Weissella paramesenteroides N7, can selectively reduce the corresponding ketone, 1-(4-methoxyphenyl) propan-1-one, to yield (R)-1-(4-methoxyphenyl) propan-1-ol with high enantiomeric excess (>99%) []. This biocatalytic approach highlights the potential of using 1-(4-methoxyphenyl)propan-1-ol as a building block for chiral drug synthesis and other applications demanding enantiopure compounds.
Q3: What insights do human metabolic studies provide about 1-(4-methoxyphenyl)propan-1-ol?
A3: Research on the metabolism of structurally similar compounds like trans-anethole and p-propylanisole in human volunteers provides valuable insights []. These studies revealed that 1-(4-methoxyphenyl)propan-1-ol is a minor metabolite of p-propylanisole in humans []. The primary metabolic pathway for these compounds involves side-chain oxidation, with 4-methoxyhippuric acid being a major metabolite []. This information contributes to understanding the metabolic fate of 1-(4-methoxyphenyl)propan-1-ol and its related compounds in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)




amino}ethane-1-thiol](/img/structure/B29479.png)


![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)
